5-Hydroxy-2H-pyran-3(6H)-one is a chemical compound belonging to the class of pyranones, which are characterized by a six-membered heterocyclic ring containing one oxygen atom. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.
The compound can be synthesized through several methods, often involving the oxidation of furans or the rearrangement of specific precursors. It has been studied for its antimicrobial properties and its utility in synthesizing other complex organic molecules.
5-Hydroxy-2H-pyran-3(6H)-one is classified as a secondary metabolite and falls under the category of heterocyclic compounds. Its structure features a hydroxyl group at the 5-position and a pyran ring, which contributes to its reactivity and biological properties.
Several synthetic routes have been developed for 5-hydroxy-2H-pyran-3(6H)-one:
The synthesis often requires careful control of reaction conditions, including temperature and time, to optimize yield and selectivity. The use of chiral catalysts can enhance enantioselectivity in some synthetic pathways .
The molecular structure of 5-hydroxy-2H-pyran-3(6H)-one consists of a six-membered ring with one hydroxyl group (-OH) attached at the 5-position. The general formula can be represented as .
5-Hydroxy-2H-pyran-3(6H)-one participates in various chemical reactions, including:
The reactivity of 5-hydroxy-2H-pyran-3(6H)-one is influenced by its functional groups, which can participate in electrophilic or nucleophilic attack depending on the reaction conditions.
The biological activity of 5-hydroxy-2H-pyran-3(6H)-one is primarily attributed to its ability to interact with biological macromolecules. The mechanism often involves:
Research indicates that certain derivatives possess minimum inhibitory concentrations as low as 0.75 micrograms/mL against specific bacterial strains, highlighting their potential as therapeutic agents .
Physical property data can vary based on purity and specific synthesis methods used but generally aligns with typical values for similar heterocyclic compounds.
5-Hydroxy-2H-pyran-3(6H)-one has several scientific applications:
5-Hydroxy-2H-pyran-3(6H)-one is a pivotal reactive intermediate in the Maillard reaction—a complex network of non-enzymatic transformations between reducing sugars and amino compounds. Its high reactivity and transient nature underpin key browning and flavor development pathways in thermally processed foods. As a heterocyclic enol-carbonyl species, it bridges sugar fragmentation chemistry and the formation of advanced glycation end-products (AGEs), making it indispensable for understanding reaction kinetics and product distribution in food systems and biological glycation processes [1] .
The definitive identification of 5-Hydroxy-2H-pyran-3(6H)-one arose from targeted investigations into Maillard reaction mechanisms in the late 20th century. Prior indirect evidence suggested its formation, but structural confirmation was achieved in 1991 through innovative trapping experiments. Glomb, Lederer, and Ledl employed o-aminoacetophenone as a derivatizing agent to capture highly unstable intermediates generated from 3-deoxyosones (key Maillard products from both hexoses and pentoses). This trapping strategy yielded stable quinoline derivatives, enabling the unambiguous characterization of 5-Hydroxy-2H-pyran-3(6H)-one alongside furanone intermediates like 5-hydroxymethyl-3(2H)-furanone and 5-(1,2-dihydroxyethyl)-3(2H)-furanone [1]. This work established its role as a core reactive species formed during the thermal processing or storage of sugar-rich foods and biological materials.
Table 1: Key Maillard Reaction Intermediates Identified via Trapping Techniques
| Intermediate Compound | Precursor Sugar Source | Trapping Reagent | Stable Derivative Formed | Reference |
|---|---|---|---|---|
| 5-Hydroxy-2H-pyran-3(6H)-one | Hexoses & Pentoses | o-Aminoacetophenone | Quinoline derivative | [1] |
| 5-Hydroxymethyl-3(2H)-furanone | Hexoses | o-Aminoacetophenone | Quinoline derivative | [1] |
| 5-(1,2-Dihydroxyethyl)-3(2H)-furanone | Pentoses | o-Aminoacetophenone | Quinoline derivative | [1] |
5-Hydroxy-2H-pyran-3(6H)-one (C₅H₆O₃, MW 114.10 g/mol) belongs to the unsaturated oxygenated heterocycles class, specifically the pyranone family. Its structure features a six-membered pyran ring with:
This α,β-unsaturated enol-carbonyl system (O=C-C=C-OH) is the crux of its reactivity. The carbonyl group is strongly electrophilic, while the enolic hydroxyl and the positions adjacent to the carbonyl (C-2, C-4) are nucleophilic sites. This bifunctionality facilitates diverse reactions like:
Table 2: Key Structural and Physicochemical Properties
| Property | Value/Description | Significance |
|---|---|---|
| Systematic Name | 5-Hydroxy-2H-pyran-3(6H)-one | IUPAC nomenclature |
| Alternative Name | 6-Hydroxy-3-pyranone; 2H-Pyran-3(6H)-one, 6-hydroxy | Common synonyms |
| Molecular Formula | C₅H₆O₃ | Elemental composition |
| Molecular Weight | 114.10 g/mol | |
| Characteristic Features | α,β-Unsaturated enol-carbonyl system (O=C-C=C-OH) | Drives high reactivity: nucleophilic addition, tautomerism |
| Key Tautomer | 5-Oxo-2,3-dihydrofuran-3-ol | Keto-enol equilibrium |
| Computed LogP (XLogP3) | ~ -0.5 [7] | Indicates moderate hydrophilicity |
| Topological Polar Surface Area (TPSA) | 46.53 Ų [7] | Reflects hydrogen-bonding capacity |
5-Hydroxy-2H-pyran-3(6H)-one serves as a critical benchmark compound for elucidating fundamental Maillard reaction pathways and their consequences:
Table 3: Key Research Applications of 5-Hydroxy-2H-pyran-3(6H)-one
| Research Area | Role of 5-Hydroxy-2H-pyran-3(6H)-one | Key Insights Provided |
|---|---|---|
| Maillard Reaction Mechanism | Core intermediate from 3-deoxyosones (pentoses & hexoses) | Validates 3-deoxyosone degradation pathways; links furanone/pyrone formation |
| Food Flavor Chemistry | Precursor to caramel, nutty, roasted flavor compounds | Explains flavor development in baked goods, roasted coffee, cooked meats |
| Food Browning Chemistry | Reactant in polymerization/condensation forming melanoidins | Models color development kinetics in thermal processing |
| AGE Formation (Biology) | Glycation intermediate from sugars (esp. ribose) | Helps elucidate pathways to AGEs (e.g., pentosidine) in vivo |
| Carbonyl Stress Research | Source of reactive fragments (glyoxal) & redox-active species | Clarifies pro-oxidant mechanisms of MRPs in foods & physiology |
| Synthetic Chemistry | Building block (synthon) for complex heterocycles & analogs | Enables synthesis of novel pyranones, furans, & bioactive molecules [6] [7] |
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